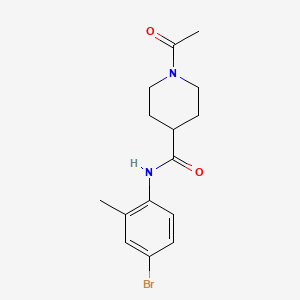

1-acetyl-N-(4-bromo-2-methylphenyl)-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to 1-acetyl-N-(4-bromo-2-methylphenyl)-4-piperidinecarboxamide, often involves multi-step chemical reactions that target specific functional groups. These synthesis strategies may incorporate techniques to introduce or modify bromo, methyl, acetyl, and piperidine components within the molecule. For instance, the synthesis of related piperidine derivatives has been reported, demonstrating the importance of substituent modification to enhance biological activity or chemical stability (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of 1-acetyl-N-(4-bromo-2-methylphenyl)-4-piperidinecarboxamide and related compounds can be characterized using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. Crystal structure analysis through X-ray diffraction can provide insights into the compound's geometry, including bond lengths, angles, and conformations, influencing its reactivity and interactions with biological targets. For example, Khan et al. (2013) analyzed the molecular structure of a related compound, highlighting the significance of hydrogen bonding and π-interactions (Khan et al., 2013).

Aplicaciones Científicas De Investigación

HIV-1 Inhibition

One significant application of a related compound, TAK-220, a piperidine-4-carboxamide CCR5 antagonist, is in the inhibition of HIV-1. TAK-220 has shown high CCR5 binding affinity and potent inhibition of membrane fusion, strongly inhibiting the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells. This compound was chosen for further development due to its good pharmacokinetic profile and high metabolic stability, indicating its potential as an effective anti-HIV-1 agent (Imamura et al., 2006).

Neurokinin-1 Receptor Antagonism

Another application is found in casopitant, a potent and selective antagonist of the neurokinin-1 (NK1) receptor, developed for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The metabolic disposition of casopitant has been studied in mice, rats, and dogs to understand its absorption, distribution, metabolism, and elimination, which are critical for developing effective treatment options for these conditions (Miraglia et al., 2010).

Motilin Receptor Agonism

N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a novel small molecule motilin receptor agonist. It has shown excellent activity at the recombinant human motilin receptor and potentiation of neuronal-mediated contractions of isolated gastric antrum tissue. This compound has promising pharmacokinetic profiles, indicating its potential as a candidate for further development in gastrointestinal motility disorders (Westaway et al., 2009).

Antiprotozoal Activity

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized for their antiprotozoal activity. These compounds have shown strong DNA affinities and excellent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

Soluble Epoxide Hydrolase Inhibition

The compound "1-(1,3,5-triazin-yl)piperidine-4-carboxamide" has been identified as an inhibitor of soluble epoxide hydrolase (sEH) from high-throughput screening. It demonstrates potent in vitro inhibition and has been developed as a tool compound for investigating the role of sEH in various disease models, offering insights into the therapeutic potential of sEH inhibitors (Thalji et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 1-acetyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide is the CC chemokine receptor 5 (CCR5) . CCR5 is a seven-transmembrane G protein-coupled receptor, and its natural ligands include the CC chemokines .

Mode of Action

1-acetyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide acts as a CCR5 antagonist . It binds to the CCR5 receptor with high affinity, inhibiting the interaction between the receptor and its natural ligands . This compound also exhibits potent inhibition of membrane fusion .

Biochemical Pathways

The compound’s action primarily affects the HIV-1 infection pathway . By blocking the CCR5 receptor, it prevents HIV-1 strains that utilize CCR5 from infecting cells . This is particularly relevant during the asymptomatic stage of HIV-1 infection, which usually persists 5-10 years .

Pharmacokinetics

It also exhibited a good pharmacokinetic profile in monkeys .

Result of Action

The compound strongly inhibits the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells . This results in a decrease in the number of infected cells and a slowdown in the progression of the disease .

Propiedades

IUPAC Name |

1-acetyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O2/c1-10-9-13(16)3-4-14(10)17-15(20)12-5-7-18(8-6-12)11(2)19/h3-4,9,12H,5-8H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSDKOWMVJBIAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(4-bromo-2-methylphenyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500660.png)

![(3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5500667.png)

![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)

![N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5500671.png)

![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)

![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)

![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)

![2-(ethoxymethyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5500714.png)

![1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)

![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)